3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-[5-(2-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenoxymethyl Group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-[5-(2-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-[5-(2-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific molecular interactions are crucial.
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-5-1-2-6-12(11)19-9-13-17-14(18-20-13)10-4-3-7-16-8-10/h1-8H,9H2 |
InChI Key |
FIAGSWCLSOKUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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